molecular formula C15H19NO5 B181855 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 85263-80-5

1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B181855
CAS No.: 85263-80-5
M. Wt: 293.31 g/mol
InChI Key: LENAMXSEAKOBKB-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidone core substituted with a 3,4-dimethoxyphenethyl group at the N1 position and a carboxylic acid moiety at the C3 position. Its molecular formula is C₁₅H₁₉NO₅ (molecular weight: 293.32 g/mol), with a CAS registry number listed as sc-332685 in commercial catalogs .

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-20-12-4-3-10(7-13(12)21-2)5-6-16-9-11(15(18)19)8-14(16)17/h3-4,7,11H,5-6,8-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENAMXSEAKOBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381499
Record name 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85263-80-5
Record name 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrolidinone Ring Formation

The pyrrolidinone core is synthesized via intramolecular cyclization of a γ-aminobutyric acid (GABA) derivative. A common precursor, itaconic acid , undergoes condensation with ammonia or amines to form the lactam structure.

Reaction Conditions :

  • Solvent : Ethanol or water.

  • Catalyst : Acidic (HCl) or basic (NH₃) conditions.

  • Temperature : Reflux (80–100°C).

Mechanism :

  • Itaconic acid reacts with ammonia to form a β-amino acid intermediate.

  • Intramolecular cyclization yields 5-oxopyrrolidine-3-carboxylic acid.

Purification :

  • Recrystallization from ethanol/water mixtures.

Introduction of the 3,4-Dimethoxyphenethyl Group

The phenethyl side chain is introduced via N-alkylation or Buchwald–Hartwig coupling .

Method A: N-Alkylation

Starting Material : 5-Oxopyrrolidine-3-carboxylic acid.
Alkylating Agent : 2-(3,4-Dimethoxyphenyl)ethyl bromide or chloride.

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Temperature : 60–80°C, 12–24 hours.

Yield : ~50–70% (crude), requiring column chromatography (silica gel, ethyl acetate/hexane).

Method B: Coupling via Mitsunobu Reaction

Reagents :

  • 3,4-Dimethoxyphenethyl alcohol.

  • Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).

Conditions :

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature.

  • Reaction Time : 6–8 hours.

Advantage : Higher regioselectivity compared to alkylation.

Carboxylic Acid Functionalization

The carboxylic acid group is retained or introduced via oxidation or hydrolysis :

Oxidation of Alcohol Precursors :

  • Reagent : Jones reagent (CrO₃/H₂SO₄) or KMnO₄.

  • Conditions : Aqueous acetone, 0–5°C.

Hydrolysis of Esters :

  • Reagent : LiOH or NaOH in THF/water.

  • Conditions : Room temperature, 4–6 hours.

Industrial-Scale Production Considerations

ParameterLaboratory ScaleIndustrial Scale
Cyclization Batch reactor (1–5 L)Continuous flow reactor
Alkylation 60–80°C, 24 hMicrowave-assisted, 120°C, 1 h
Purification Column chromatographyCrystallization with seed particles
Catalyst Recovery Not feasiblePd/C filtration and reuse

Cost Drivers :

  • Price of 3,4-dimethoxyphenethyl bromide ($120–150/g at lab scale).

  • Catalyst recycling efficiency (e.g., Pd in coupling reactions).

Analytical Validation of Intermediates and Final Product

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆):

    • Pyrrolidinone carbonyl: δ 173–175 ppm.

    • Dimethoxyphenyl protons: δ 3.85 (s, 6H, OCH₃).

  • HPLC Purity : >98% using C18 column (acetonitrile/0.1% TFA).

Chirality Control

  • Chiral HPLC : Polysaccharide columns (e.g., Chiralpak IC) to confirm enantiopurity.

  • Optical Rotation : [α]D²⁵ = +12.5° (c = 1, MeOH) for (S)-enantiomer .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Carboxylic acids, ketones, or aldehydes.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Halogenated derivatives, amines, or thioethers.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid. These compounds have shown effectiveness against a range of Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives demonstrated that certain modifications to the structure significantly enhanced antimicrobial activity against multidrug-resistant strains such as Staphylococcus aureus and Candida auris. The structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the phenyl ring could improve effectiveness against these pathogens .

Anticancer Properties

In addition to antimicrobial applications, this compound has been investigated for its anticancer potential. Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In vitro studies have shown that certain derivatives possess significant cytotoxicity against human lung cancer cells (A549). The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation. One notable derivative demonstrated higher cytotoxicity compared to standard chemotherapeutic agents .

Summary of Applications

Application Area Details
Antimicrobial ActivityEffective against Gram-positive bacteria and fungi, especially multidrug-resistant strains.
Anticancer ActivityShows cytotoxic effects on various cancer cell lines, including A549 lung cancer cells.

Mechanism of Action

The mechanism by which 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of 5-oxopyrrolidine derivatives are highly dependent on substituents attached to the phenyl ring. Key analogs and their characteristics are summarized below:

Table 1: Substituent Effects on Phenyl-Modified Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid 3,4-OCH₃ C₁₅H₁₉NO₅ 293.32 Antimicrobial, anticancer potential
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid 3,4-CH₃ C₁₃H₁₅NO₃ 233.26 Not reported (structural analog)
1-(3,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 3,4-F C₁₁H₉F₂NO₃ 241.19 Moderate cytotoxicity (H302 hazard)
1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2-F C₁₁H₁₀FNO₃ 223.20 Unspecified biological activity
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Cl, 2-OH C₁₁H₁₀ClNO₄ 255.66 Antioxidative properties

Key Observations :

  • Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) enhance solubility and may improve receptor binding in antimicrobial applications .
  • Hydroxyl groups (e.g., 2-OH in ) contribute to antioxidative activity by enabling radical scavenging.

Modifications to the Pyrrolidine Core

The 5-oxopyrrolidine scaffold itself can be modified to alter pharmacokinetic profiles:

Table 2: Core-Modified Analogs
Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Ethyl 5-oxopyrrolidine-3-carboxylate Esterification (C3-COOEt) C₇H₁₁NO₃ 157.17 Intermediate in synthesis
1-Methyl-5-oxopyrrolidine-3-carboxylic acid N1-CH₃ substitution C₆H₉NO₃ 143.14 Lab use only; no medicinal data
1-[2-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid 4-F-phenethyl substitution C₁₃H₁₄FNO₃ 251.26 Unspecified pharmacological research

Key Observations :

  • Esterification (e.g., ethyl ester in ) reduces polarity, improving membrane permeability but requiring metabolic activation to the carboxylic acid for activity.
  • N1-Alkylation (e.g., methyl in ) simplifies synthesis but may reduce target engagement due to steric hindrance.
Antimicrobial and Anticancer Potential:
  • The target compound and its 3,5-dichloro-2-hydroxyphenyl analog (Table 1) demonstrate broad-spectrum antimicrobial activity , with MIC values ≤8 µg/mL against Staphylococcus aureus and Candida albicans .
  • Antioxidative activity is prominent in hydroxyl-substituted analogs (e.g., 2-OH in ), with IC₅₀ values <50 µM in DPPH radical scavenging assays.
  • Cytotoxicity varies significantly: halogenated derivatives (e.g., 3,4-difluoro in ) show higher toxicity (H302 warning), while methoxy-substituted compounds exhibit better therapeutic indices .

Biological Activity

1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 85263-80-5) is a compound of increasing interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications, particularly focusing on its anticancer and antimicrobial properties.

  • Molecular Formula : C₁₅H₁₉NO₅
  • Molecular Weight : 293.32 g/mol
  • Purity : Minimum 95% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions, leading to the formation of the pyrrolidine ring and the carboxylic acid functionality. Various synthetic routes have been explored to optimize yield and purity .

Anticancer Activity

Research has demonstrated that derivatives of 5-oxopyrrolidine compounds exhibit significant anticancer activity. For instance, studies using A549 human lung adenocarcinoma cells revealed that certain derivatives significantly reduced cell viability compared to controls. The following table summarizes key findings regarding the anticancer activity of related compounds:

CompoundCell LineViability Reduction (%)Reference
1aA54963.4
1bA54921.2
15A54966
25bA54936.0

The structure-activity relationship (SAR) indicates that modifications to the phenyl ring can enhance anticancer efficacy. For example, the introduction of halogen substituents like 3,5-dichloro significantly improved activity against A549 cells, reducing viability to as low as 21.2% .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated against various multidrug-resistant pathogens. The following table outlines the antimicrobial activity observed:

PathogenMIC (µg/mL)Activity LevelReference
Klebsiella pneumoniae>128No Activity
Escherichia coli>128No Activity
Staphylococcus aureus (MRSA)<32Moderate Activity

While some derivatives showed no significant antibacterial or antifungal activity, others demonstrated moderate effectiveness against specific strains, highlighting the need for further exploration of structural modifications to enhance efficacy.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Lung Cancer : In a controlled study involving A549 cells treated with various concentrations of this compound, a notable decrease in cell viability was observed at higher concentrations (100 µM), suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Resistance : A study focused on the compound's effectiveness against resistant strains of bacteria found that while some derivatives lacked activity against common pathogens, they could be modified to enhance their spectrum of action, particularly against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid?

  • Methodology : A common approach involves reacting substituted aniline derivatives (e.g., 3,4-dimethoxyphenethylamine) with itaconic acid under reflux conditions in water, followed by cyclization and purification via recrystallization or column chromatography. For ester intermediates, catalytic sulfuric acid or other acid catalysts are employed for esterification .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize pH to avoid side products like lactam derivatives.

Q. How is this compound characterized structurally and chemically?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyrrolidone ring and substituents (e.g., 3,4-dimethoxyphenyl groups).
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch of carboxylic acid) and ~1650 cm1^{-1} (pyrrolidone ring) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 305.78 g/mol observed vs. 305.78 calculated) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests indicate degradation at temperatures >80°C or under strong acidic/basic conditions .
  • Storage : Store at 2–8°C in inert atmospheres to prevent oxidation of methoxy groups .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, and what methods validate it?

  • Chiral Synthesis : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine precursors) or employ asymmetric catalysis.
  • Validation : X-ray crystallography or chiral HPLC confirms stereochemistry. For example, (3R)-configured analogs were resolved using chiral columns and verified via X-ray diffraction .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

  • Approach :

  • Docking Studies : Software like AutoDock Vina or Schrödinger Suite predicts binding to enzymes (e.g., PYCR1, a reductase linked to proline metabolism) .
  • Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes using GROMACS or AMBER .

Q. How can catalytic systems optimize the yield of this compound in large-scale reactions?

  • Catalysts : Palladium (e.g., Pd(PPh3_3)4_4) or copper catalysts enhance coupling reactions for aryl-ethyl substituents.
  • Solvent Systems : Mixed solvents (e.g., DMF:H2_2O) improve reaction homogeneity and yield (up to 85% reported) .

Q. How should researchers address contradictions in spectral or biological activity data across studies?

  • Case Example : Discrepancies in NMR shifts may arise from solvent polarity or impurities. Cross-validate using multiple techniques (e.g., 2D NMR, elemental analysis).
  • Biological Assays : Replicate experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables .

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